molecular formula C5H12ClN3O2S B13582776 (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride

(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride

Cat. No.: B13582776
M. Wt: 213.69 g/mol
InChI Key: NHRZOSLLAHJQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride is a chemical compound with the molecular formula C5H11N3O2S.ClH. It is known for its unique structure, which includes a thiomorpholine ring and a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride typically involves the reaction of thiomorpholine with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different thiomorpholine derivatives .

Scientific Research Applications

(1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Oxo-1lambda6-thiomorpholin-1-ylidene)ureahydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C5H12ClN3O2S

Molecular Weight

213.69 g/mol

IUPAC Name

(1-oxo-1,4-thiazinan-1-ylidene)urea;hydrochloride

InChI

InChI=1S/C5H11N3O2S.ClH/c6-5(9)8-11(10)3-1-7-2-4-11;/h7H,1-4H2,(H2,6,9);1H

InChI Key

NHRZOSLLAHJQEW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=NC(=O)N)(=O)CCN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.